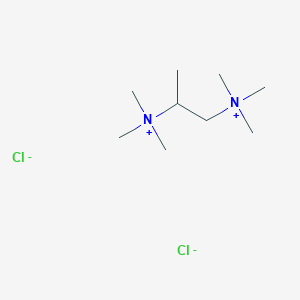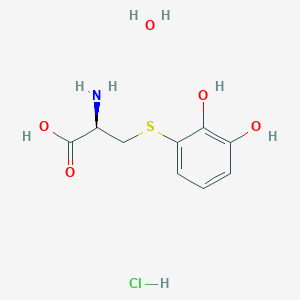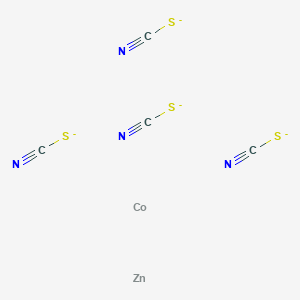
Cobalt;ZINC;tetrathiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;ZINC;tetrathiocyanate is a coordination compound that involves cobalt and zinc ions complexed with thiocyanate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;ZINC;tetrathiocyanate typically involves the reaction of cobalt(II) and zinc(II) salts with thiocyanate ions. One common method is to dissolve cobalt(II) chloride and zinc(II) chloride in water, followed by the addition of potassium thiocyanate. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled temperatures, and purification steps to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;ZINC;tetrathiocyanate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions where the oxidation states of cobalt and zinc may change.
Substitution: Thiocyanate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve ligands such as ammonia or pyridine under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and zinc(II) complexes, while substitution reactions may produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Cobalt;ZINC;tetrathiocyanate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other coordination compounds and studying ligand exchange reactions.
Biology: The compound’s interaction with biological molecules is of interest for understanding metal ion transport and storage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique redox properties.
Industry: It is used in catalysis and as a component in materials with specific magnetic and electronic properties
Wirkmechanismus
The mechanism by which cobalt;ZINC;tetrathiocyanate exerts its effects involves the coordination of thiocyanate ligands to the metal ions, which influences the compound’s reactivity and stability. The molecular targets and pathways involved include interactions with other metal ions, ligands, and biological molecules, leading to various chemical and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other metal thiocyanate complexes such as cobalt(II) thiocyanate and zinc(II) thiocyanate. These compounds share similar structural features but differ in their specific metal ion composition and reactivity .
Uniqueness
Cobalt;ZINC;tetrathiocyanate is unique due to the combination of cobalt and zinc ions, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to compounds with only one type of metal ion .
Eigenschaften
CAS-Nummer |
64294-54-8 |
|---|---|
Molekularformel |
C4CoN4S4Zn-4 |
Molekulargewicht |
356.7 g/mol |
IUPAC-Name |
cobalt;zinc;tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Co.Zn/c4*2-1-3;;/h4*3H;;/p-4 |
InChI-Schlüssel |
CARNEIDAYUVYMK-UHFFFAOYSA-J |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


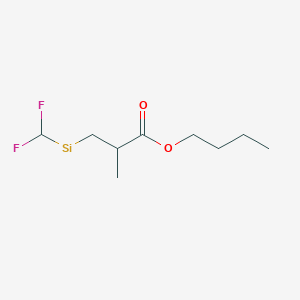
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

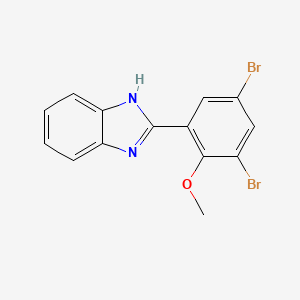
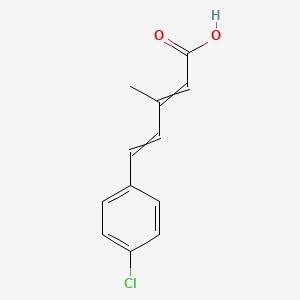
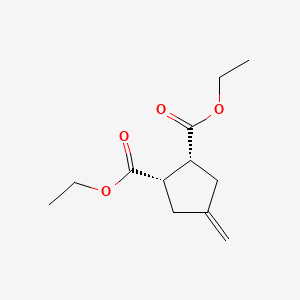
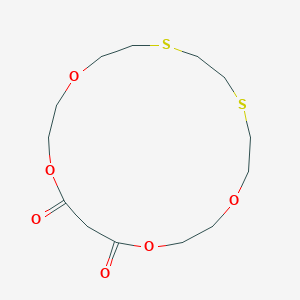


![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)

![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
